Diisooctyl adipate

Description

Properties

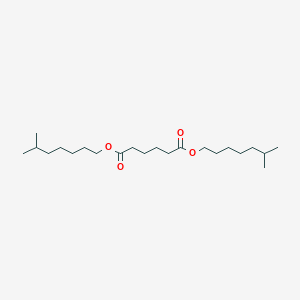

IUPAC Name |

bis(6-methylheptyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4/c1-19(2)13-7-5-11-17-25-21(23)15-9-10-16-22(24)26-18-12-6-8-14-20(3)4/h19-20H,5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFLBOQMPJCWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274043 | |

| Record name | bis(6-Methylheptyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light straw-colored liquid; [Hawley] Colorless or very pale amber liquid; [HSDB] Clear liquid; [MSDSonline] | |

| Record name | Diisooctyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

205-220 °C @ 4 mm HG | |

| Record name | DIISOOCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

210 °C (410 °F) | |

| Record name | DIISOOCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.930 @ 20 °C | |

| Record name | DIISOOCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000265 [mmHg], VP: Less than 0.12 mm Hg @ 150 °C | |

| Record name | Diisooctyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOOCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OR VERY PALE AMBER LIQ | |

CAS No. |

105-96-4, 1330-86-5 | |

| Record name | Hexanedioic acid, 1,6-bis(6-methylheptyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(6-methylheptyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | bis(6-Methylheptyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(6-methylheptyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(6-METHYLHEPTYL) ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PN0D86IXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOOCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-70 °C | |

| Record name | DIISOOCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Diisooctyl Adipate: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl adipate (B1204190) (DIOA) is a high-molecular-weight branched-chain diester of adipic acid and isooctyl alcohol. It is a versatile plasticizer known for its excellent low-temperature flexibility, good electrical properties, and compatibility with a wide range of polymers. This technical guide provides an in-depth overview of the core chemical and physical properties of diisooctyl adipate, along with detailed experimental protocols for their determination. The information presented herein is intended to support research, development, and quality control activities in various scientific and industrial settings.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of diisooctyl adipate are summarized in the tables below. These values represent a compilation of data from various reputable sources and provide a comprehensive overview of the compound's properties.

Table 1: General Chemical Properties of Diisooctyl Adipate

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₄₂O₄ | [1][2][3] |

| Molecular Weight | 370.57 g/mol | [2][4] |

| CAS Number | 1330-86-5 | [1][2][5][6] |

| Synonyms | Bis(6-methylheptyl) hexanedioate, Adipic acid diisooctyl ester | [7] |

Table 2: Physical Properties of Diisooctyl Adipate

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to pale yellow, oily liquid | Ambient | [6][8] |

| Odor | Slight, aromatic | - | [9] |

| Density | 0.924 - 0.930 g/cm³ | 20 °C | [8][9][10][11] |

| Boiling Point | 205 - 220 °C | 4 mmHg | [5][9] |

| 417 °C | 760 mmHg | [11][12] | |

| Melting Point / Pour Point | -70 °C | - | [5][9] |

| Flash Point | 195 - 206 °C | Closed Cup | [10][13] |

| Viscosity (Dynamic) | 13 - 15 mPa·s | 20 °C | [10] |

| Viscosity (Kinematic) | 14.8 mm²/s | 20 °C | [11] |

| Refractive Index | 1.447 - 1.451 | 20 °C | [8][9] |

| Solubility in Water | < 0.1 mg/L | 20 °C | [10] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone | - | [8] |

| Vapor Pressure | 0.021 mbar | 100 °C | [10] |

| Vapor Density | 12.8 (Air = 1) | - | [10][12][13] |

| Auto-ignition Temperature | 350 - 377 °C | - | [10][11] |

Experimental Protocols

The determination of the physical and chemical properties of diisooctyl adipate requires standardized and validated experimental methods. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for such purposes. The following are detailed methodologies for key experiments related to the properties listed above.

Determination of Physical and Chemical Properties of Plasticizers (ASTM D1045)

ASTM D1045 provides a suite of standard test methods for sampling and testing liquid plasticizers like diisooctyl adipate.[14][15][16][17][18] This standard covers the determination of several key properties, including acid number, ester content, specific gravity (density), color, and refractive index.

1. Specific Gravity (Density) Determination:

-

Apparatus: Pycnometer, analytical balance, and a constant-temperature water bath.

-

Methodology:

-

Clean and dry the pycnometer and determine its weight.

-

Fill the pycnometer with freshly boiled and cooled distilled water and place it in a constant-temperature bath at 20 ± 0.1 °C until it reaches thermal equilibrium.

-

Adjust the water level to the mark and reweigh the pycnometer.

-

Empty and dry the pycnometer, then fill it with the diisooctyl adipate sample.

-

Place the filled pycnometer in the constant-temperature bath at 20 ± 0.1 °C until it reaches thermal equilibrium.

-

Adjust the sample level to the mark and reweigh the pycnometer.

-

Calculate the specific gravity by dividing the weight of the sample by the weight of the water.

-

2. Refractive Index Determination:

-

Apparatus: Abbe refractometer with a circulating fluid temperature control system.

-

Methodology:

-

Calibrate the refractometer using a standard liquid of known refractive index.

-

Circulate a constant-temperature fluid (20 ± 0.1 °C) through the refractometer prisms.

-

Place a few drops of the diisooctyl adipate sample on the lower prism.

-

Close the prisms and allow the instrument to come to thermal equilibrium.

-

Adjust the instrument and light source to obtain the most distinct reading possible and record the refractive index.

-

Determination of Solidification Point (Adapted for Melting/Pour Point) (ASTM D1493)

Given the very low melting point of diisooctyl adipate, determining its solidification point is a more practical approach. ASTM D1493 provides a general procedure for determining the solidification point of industrial organic chemicals.[19][20]

-

Apparatus: Test tube, a larger air-jacket tube, a stirrer, a cooling bath, and a calibrated thermometer or thermistor with a resolution of 0.1 °C or better.

-

Methodology:

-

Place the diisooctyl adipate sample in the test tube.

-

Position the test tube inside the air-jacket tube, which is then placed in a cooling bath. The cooling bath should be maintained at a temperature about 20°C below the expected solidification point.

-

Continuously stir the sample at a constant rate.

-

Record the temperature at regular intervals as the sample cools.

-

The solidification point is the temperature at which the temperature of the sample remains constant for a period of time. This occurs as the heat of fusion is released during the phase change from liquid to solid.

-

Determination of Distillation Range (Boiling Point) (ASTM D1078)

For liquids that are stable during distillation, ASTM D1078 provides a method for determining the distillation (boiling) range.[21][22][23][24][25]

-

Apparatus: Distillation flask, condenser, graduated receiving cylinder, and a calibrated thermometer.

-

Methodology:

-

Measure 100 mL of the diisooctyl adipate sample into the distillation flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is correctly positioned.

-

Heat the flask and record the temperature at which the first drop of condensate falls from the condenser into the receiving cylinder (initial boiling point).

-

Continue to heat and record the temperature at various percentages of collected distillate (e.g., 5%, 10%, 20%, etc.).

-

The temperature when the last of the liquid evaporates from the bottom of the flask is the dry point. The distillation range is the temperature interval between the initial boiling point and the dry point.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of the chemical and physical properties of a liquid substance like diisooctyl adipate.

Caption: Workflow for the physicochemical characterization of diisooctyl adipate.

Conclusion

This technical guide has provided a detailed overview of the key chemical and physical properties of diisooctyl adipate. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols, based on established ASTM standards, provide the necessary guidance for accurate and reproducible measurements. The presented information is crucial for ensuring the quality and consistency of diisooctyl adipate in various applications, from industrial manufacturing to pharmaceutical and drug development research.

References

- 1. Diisooctyl Adipate | C22H42O4 | CID 61022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diisooctyl adipate [webbook.nist.gov]

- 3. hpc-standards.com [hpc-standards.com]

- 4. Diisooctyl adipate (CAS 1330-86-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. DIISOOCTYL ADIPATE | 1330-86-5 [chemicalbook.com]

- 6. CAS 1330-86-5: Diisooctyl adipate | CymitQuimica [cymitquimica.com]

- 7. diisooctyl adipate, 1330-86-5 [thegoodscentscompany.com]

- 8. What is Diisooctyl Adipate - Properties & Specifications [histry-chem.com]

- 9. echemi.com [echemi.com]

- 10. modernchemical.co.th [modernchemical.co.th]

- 11. univarsolutions.com [univarsolutions.com]

- 12. ICSC 1292 - DIOCTYL ADIPATE [inchem.org]

- 13. csrocketry.com [csrocketry.com]

- 14. store.astm.org [store.astm.org]

- 15. store.astm.org [store.astm.org]

- 16. standards.iteh.ai [standards.iteh.ai]

- 17. standards.globalspec.com [standards.globalspec.com]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. store.astm.org [store.astm.org]

- 20. standards.iteh.ai [standards.iteh.ai]

- 21. store.astm.org [store.astm.org]

- 22. store.astm.org [store.astm.org]

- 23. store.astm.org [store.astm.org]

- 24. webstore.ansi.org [webstore.ansi.org]

- 25. Federal & State Regulations | ASTM D1078 Standard test method for distillation range of volatile organic liquids | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]

diisooctyl adipate molecular structure and formula

An In-depth Technical Guide to Diisooctyl Adipate (B1204190): Molecular Structure, Properties, and Synthesis

Introduction

Diisooctyl adipate (DIOA) is an organic compound belonging to the adipate ester class of chemicals. It is synthesized from the esterification of adipic acid and isooctanol.[1][2] Structurally, it is a diester featuring a central adipic acid core linked to two branched isooctyl groups.[3] DIOA is primarily recognized for its role as a plasticizer, particularly for polyvinyl chloride (PVC) and other polymers, where it enhances flexibility, durability, and low-temperature stability.[2][3][4] It appears as a clear, colorless to pale yellow, oily liquid and is utilized across various industries, including in the manufacturing of coatings, adhesives, food packaging, and medical devices.[1][3]

Molecular Structure and Formula

The fundamental characteristics of diisooctyl adipate are defined by its molecular composition and arrangement.

-

IUPAC Name : dioctan-2-yl hexanedioate[8]

-

CAS Registry Number : 1330-86-5[5]

-

Common Synonyms : Hexanedioic acid, diisooctyl ester; Adipic acid, diisooctyl ester; Monoplex DIOA; Adipol 10A[2][5][8]

The structure consists of a six-carbon dicarboxylic acid (adipic acid) backbone where both carboxylic acid groups have formed ester bonds with isooctanol, a branched eight-carbon alcohol.

Physicochemical Properties

The utility of DIOA is derived from its distinct physical and chemical properties. A summary of these quantitative characteristics is presented below for clear comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₂O₄ | [5][6][7] |

| Molecular Weight | 370.57 g/mol | [5][6] |

| Appearance | Colorless to pale yellow oily liquid | [1][2][3] |

| Density | ~0.925 - 0.930 g/cm³ at 20 °C | [3][7] |

| Melting Point | -70 °C | [1][7] |

| Boiling Point | ~205-220 °C at 4 mmHg | [1][7] |

| Viscosity | ~15-17 mPa·s at 25 °C | [3] |

| Refractive Index | ~1.447 - 1.451 | [3][7] |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

Experimental Protocols: Synthesis of Diisooctyl Adipate

The most common industrial method for producing DIOA is the direct acid-catalyzed esterification of adipic acid with isooctanol (often 2-ethylhexanol).[9][10] Water is produced as a byproduct and must be removed to drive the reaction equilibrium towards the product.[9]

Detailed Methodology: Direct Esterification

This protocol is a composite of established laboratory and industrial procedures.

1. Materials and Equipment

-

Reactants : High-purity adipic acid, isooctanol (e.g., 2-ethylhexanol).[9]

-

Catalyst : An acid catalyst such as a composite of tetrabutyl titanate and p-toluenesulfonic acid (PTSA) or concentrated sulfuric acid.[9][10][11]

-

Neutralizing Agent : 5% Sodium Carbonate (Na₂CO₃) solution.[9][10]

-

Equipment : Reaction kettle equipped with a stirrer, heater, and a distillation setup with a water separator; vacuum distillation apparatus.[11]

2. Experimental Procedure

-

Charging Reactants : The reaction kettle is charged with adipic acid and isooctanol. A typical molar ratio of adipic acid to isooctanol is 1:2.3–2.5 to use an excess of the alcohol.[10] The catalyst is added at a dosage of approximately 0.8%–1.2% of the total reactant mass.[10]

-

Esterification Reaction :

-

Stage 1 (Low-Temperature Dehydration) : The mixture is heated to 120–130 °C and stirred for about 1.5 hours. During this stage, a significant portion (~85%) of the theoretical water byproduct is removed via the separator.[10]

-

Stage 2 (High-Temperature Esterification) : The temperature is increased to 160–170 °C and maintained for approximately 3 hours.[10] Water is continuously removed. The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below 2.0 mg KOH/g.[10]

-

-

Purification of Crude Ester :

-

Neutralization : The crude product is cooled and washed twice with a 5% sodium carbonate solution to neutralize and remove the residual acid catalyst.[10]

-

Washing : The neutralized ester is then washed with deionized water until the mixture reaches a neutral pH.[9][10]

-

Dealcoholization and Dehydration : The product is heated under reduced pressure to distill off any excess isooctanol and residual water.[9]

-

Vacuum Distillation : For high-purity DIOA, the final step is vacuum distillation. The fraction collected at 240–250 °C under a vacuum of 0.095 MPa is the purified diisooctyl adipate.[9][10]

-

References

- 1. DIISOOCTYL ADIPATE | 1330-86-5 [chemicalbook.com]

- 2. CAS 1330-86-5: Diisooctyl adipate | CymitQuimica [cymitquimica.com]

- 3. What is Diisooctyl Adipate - Properties & Specifications [histry-chem.com]

- 4. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08443H [pubs.rsc.org]

- 5. Diisooctyl adipate [webbook.nist.gov]

- 6. Dioctyl adipate - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. Diisooctyl Adipate | C22H42O4 | CID 61022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bastone-plastics.com [bastone-plastics.com]

- 11. CN105198748A - Preparation method of dioctyl adipate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Diisooctyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for diisooctyl adipate (B1204190) (DIOA), a widely used plasticizer. It details the core chemical reactions, catalytic systems, and experimental protocols. Quantitative data is summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction

Diisooctyl adipate (DIOA) is an organic ester primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Its desirable properties, including excellent low-temperature resistance, good thermal stability, and low volatility, make it a valuable component in a variety of applications. The synthesis of DIOA is primarily achieved through two main routes: the direct esterification of adipic acid with isooctyl alcohol and the transesterification of a dialkyl adipate with isooctyl alcohol. The choice of synthesis pathway and catalyst is critical for achieving high conversion rates, minimizing side reactions, and ensuring an efficient and environmentally conscious production process.

Synthesis Pathways

Direct Esterification of Adipic Acid

The most common and industrially significant method for producing DIOA is the direct esterification of adipic acid with isooctyl alcohol. This is a reversible reaction where adipic acid reacts with two molecules of isooctyl alcohol to form one molecule of diisooctyl adipate and two molecules of water.[1] To drive the reaction toward the product side, the water produced is continuously removed, typically through azeotropic distillation.

The general reaction is as follows:

HOOC-(CH₂)₄-COOH + 2 C₈H₁₇OH ⇌ C₈H₁₇OOC-(CH₂)₄-COOC₈H₁₇ + 2 H₂O (Adipic Acid + Isooctyl Alcohol ⇌ Diisooctyl Adipate + Water)

A variety of catalysts can be employed to accelerate this reaction. While traditional catalysts like sulfuric acid and p-toluenesulfonic acid are effective, they can be corrosive and lead to purification challenges.[1] Modern approaches increasingly favor solid acid catalysts, such as composite titanates and solid superacids, which offer advantages in terms of reusability, reduced waste, and simplified product purification.[2]

Transesterification of Dimethyl Adipate

An alternative pathway to DIOA is the transesterification of a short-chain dialkyl adipate, such as dimethyl adipate, with isooctyl alcohol.[3] This method avoids the production of water, instead generating a low-boiling alcohol (in this case, methanol) which can be easily removed to drive the reaction to completion.[3] This process can be advantageous as it may proceed under milder conditions and can utilize dimethyl adipate, which can be derived from by-products of industrial adipic acid production.[3]

The general reaction is as follows:

CH₃OOC-(CH₂)₄-COOCH₃ + 2 C₈H₁₇OH ⇌ C₈H₁₇OOC-(CH₂)₄-COOC₈H₁₇ + 2 CH₃OH (Dimethyl Adipate + Isooctyl Alcohol ⇌ Diisooctyl Adipate + Methanol)

A novel and efficient catalyst for this process is a specially prepared titanium adipate, which has demonstrated high catalytic activity and stability.[3]

Data Presentation

The following tables summarize quantitative data for the different synthesis pathways of diisooctyl adipate.

Table 1: Comparison of Catalysts for Direct Esterification of Adipic Acid

| Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Catalyst Dosage | Conversion/Yield (%) | Reference |

| Sulfuric Acid | 2.2:1 (weight ratio) | Boiling | Not specified | 0.15% (of adipic acid) | >99.5% (purity) | [4] |

| Composite Titanate/p-TSA | 2.3:1 - 2.5:1 | 120-170 | 4.5 | 0.8% - 1.2% (of reactants) | High | [5] |

| Magnetic Solid Superacid (SO₄²⁻/Fe₃O₄-ZrO₂) | 3.2:1 | 155 | 2 | 1.5% (of reactants) | 99.4% (conversion) | [6] |

| SnO on Activated Carbon | 3.3:1 | 170-175 | 2 | 1.1% (of reactants) | High | [7] |

Table 2: Reaction Conditions for Transesterification of Dimethyl Adipate

| Catalyst | Molar Ratio (Alcohol:Ester) | Temperature (°C) | Catalyst Dosage | Ester Exchange Rate (%) | Reference |

| Titanium Adipate | 2.55:1 | 117 | 2.39% | 94.23% | [3] |

Experimental Protocols

Protocol 1: Direct Esterification using a Composite Titanate/p-TSA Catalyst

This protocol is based on established industrial and laboratory procedures for the synthesis of dioctyl adipate.[5]

Materials and Equipment:

-

Adipic Acid (high purity)

-

2-Ethylhexanol (isomer of isooctyl alcohol)

-

Tetrabutyl titanate / p-Toluenesulfonic acid composite catalyst

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Toluene (water-carrying agent)

-

Four-neck reaction flask with mechanical stirrer, thermometer, nitrogen inlet, and Dean-Stark trap with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Charging the Reactor: Charge the reaction flask with adipic acid and 2-ethylhexanol. A typical molar ratio of acid to alcohol is between 1:2.3 and 1:2.5.

-

Catalyst Addition: Under a nitrogen blanket and with continuous stirring, add the composite titanate/p-TSA catalyst at a dosage of 0.8%–1.2% of the total reactant mass.

-

Initial Esterification and Dehydration: Gradually heat the mixture to 120–130 °C. Maintain this temperature for approximately 1.5 hours to collect about 85% of the theoretical water in the Dean-Stark trap.

-

High-Temperature Esterification: Increase the reaction temperature to 160–170 °C and continue the reaction for about 3 hours, ensuring continuous removal of water.

-

Monitoring Reaction Progress: Periodically measure the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below 2 mg KOH/g.

-

Cooling and Neutralization: Cool the crude product to room temperature. Wash the mixture with a 5% sodium carbonate solution, followed by washing with water until neutral.

-

Purification: Heat the washed ester under reduced pressure to remove residual water and excess 2-ethylhexanol. For high-purity DIOA, perform vacuum distillation and collect the fraction at 240–250 °C under a vacuum of 0.095 MPa.[5]

Protocol 2: Transesterification using a Titanium Adipate Catalyst

This protocol is adapted from the synthesis of diisooctyl adipate using a novel titanium adipate catalyst.[1][2]

Materials and Equipment:

-

Dimethyl Adipate

-

Isooctanol

-

Titanium Adipate catalyst

-

Reaction flask with a stirring device and distillation setup

-

Heating mantle

-

Vacuum source

Procedure:

-

Catalyst Preparation (if required): A chelated titanium adipate catalyst can be prepared from adipic acid and a low-carbon alkyl titanate.[1]

-

Charging the Reactor: In the reaction flask, add 5.0 g of dimethyl adipate and 9.3 g of isooctanol under stirring.

-

Reaction Initiation: Heat the mixture. At the desired temperature (e.g., 117 °C), add the titanium adipate catalyst (e.g., 2% of the total mass of reactants).

-

Transesterification: Continue to heat the reaction mixture to facilitate the distillation of the methanol (B129727) by-product. Maintain the reaction at this temperature until the outflow of methanol ceases.

-

Reaction Completion and Catalyst Separation: Gradually increase the temperature to remove all methanol. After the reaction is complete, the solid titanium adipate catalyst can be separated from the hot reaction mixture by filtration.[1] The catalyst can be washed, dried, and recycled.[1]

-

Purification: The filtrate is subjected to reduced pressure distillation to remove unreacted starting materials and any by-products, yielding pure diisooctyl adipate.[1]

Mandatory Visualizations

Caption: Experimental workflow for the direct esterification synthesis of diisooctyl adipate.

References

- 1. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08443H [pubs.rsc.org]

- 2. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. CN102911047A - Diisooctyl adipate preparation method - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Diisooctyl Adipate (CAS No. 1330-86-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl adipate (B1204190) (DIOA), identified by CAS number 1330-86-5, is a diester of isooctyl alcohol and adipic acid.[1] It is a colorless to pale yellow, oily liquid primarily utilized as a plasticizer to enhance the flexibility and durability of various polymers, most notably polyvinyl chloride (PVC).[1] Its low volatility, good thermal stability, and resistance to hydrolysis make it a versatile component in a wide range of applications, including food packaging, medical devices, and cosmetics.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis and analytical methodologies, and safety and toxicity data for diisooctyl adipate.

Chemical and Physical Properties

Diisooctyl adipate is characterized by the molecular formula C₂₂H₄₂O₄ and a molecular weight of approximately 370.57 g/mol .[3][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1330-86-5 | [3] |

| Molecular Formula | C₂₂H₄₂O₄ | [3][4] |

| Molecular Weight | 370.57 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid | |

| Melting Point | -70 °C | [5][6] |

| Boiling Point | 205-220 °C at 4 Torr | [5][6] |

| Density | 0.927 - 0.930 g/cm³ at 20 °C | [4][5] |

| Flash Point | 196 - 210 °C | [7][6] |

| Water Solubility | 0.0005452 mg/L at 25 °C (estimated) | [8] |

| Solubility | Soluble in alcohol | [8] |

Experimental Protocols

Synthesis of Diisooctyl Adipate via Esterification

Diisooctyl adipate is commercially synthesized through the esterification of adipic acid with isooctanol in the presence of an acid catalyst.[1][6] A general laboratory-scale protocol is as follows:

Materials:

-

Adipic acid

-

Isooctyl alcohol

-

Concentrated sulfuric acid or p-toluenesulfonic acid (catalyst)[1]

-

Toluene (B28343) (for azeotropic removal of water)

-

5% Sodium carbonate solution

-

Deionized water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

Procedure:

-

Reaction Setup: In a reaction kettle equipped with a stirrer, thermometer, and a Dean-Stark apparatus, combine adipic acid, isooctyl alcohol (in a molar excess, e.g., 2.2:1 ratio to adipic acid), and the acid catalyst.[1][9]

-

Esterification: Heat the mixture to boiling while stirring.[10] Water produced during the reaction is continuously removed by azeotropic distillation with toluene and collected in the Dean-Stark trap.[1] The reaction is monitored by measuring the acid value of the mixture, with the reaction considered complete when the acid value drops below a predetermined threshold.

-

Neutralization: After cooling, the crude product is washed with a 5% sodium carbonate solution to neutralize the acidic catalyst and any unreacted adipic acid.[3]

-

Washing: The organic layer is then washed with deionized water until neutral.[3]

-

Dealcoholization and Drying: Excess isooctanol is removed by vacuum distillation.[3][10] The resulting organic layer is dried over an anhydrous drying agent like sodium sulfate.

-

Purification: The final product is purified by vacuum distillation to yield high-purity diisooctyl adipate.[3]

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of diisooctyl adipate, particularly for migration studies from food contact materials.[2][11][12]

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

Sample Preparation (from a polymer matrix):

-

Comminution: The polymer sample is cut into small pieces to increase the surface area for extraction.[2]

-

Solvent Extraction: A known weight of the sample is extracted with a suitable solvent mixture, such as 1:1 (v/v) dichloromethane (B109758) and methanol, often aided by vortexing and ultrasonication.[2]

-

Isolation: The polymer residue is separated by centrifugation.[2]

-

Concentration and Reconstitution: The solvent is evaporated, and the residue is reconstituted in a known volume of a solvent suitable for GC injection, such as n-hexane.[2]

-

Filtration: The reconstituted sample is filtered through a syringe filter before injection into the GC-MS system.[2]

GC-MS Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Injector Temperature: Set to ensure efficient volatilization of the analyte.

-

Oven Temperature Program: A temperature gradient is programmed to separate diisooctyl adipate from other components in the sample.

-

Carrier Gas: Helium is commonly used.

-

MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and identification of diisooctyl adipate.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of diisooctyl adipate, a structurally similar compound, shows characteristic signals for the different proton environments in the molecule.[6] For diisooctyl adipate, the expected chemical shifts would be similar to those of other adipate esters, with signals corresponding to the methylene (B1212753) protons of the adipate backbone and the protons of the isooctyl chains.[6]

Infrared (IR) Spectroscopy

The IR spectrum of diisooctyl adipate exhibits characteristic absorption bands. A strong absorption peak corresponding to the C=O stretching vibration of the ester group is typically observed around 1730 cm⁻¹. Other significant peaks include those for C-O stretching and C-H stretching and bending vibrations.[6]

Safety and Toxicology

Diisooctyl adipate is generally considered to have low acute and chronic toxicity.[5] However, it may cause mild eye and skin irritation upon direct contact.[7][13][14] The substance is not classified as hazardous according to GHS criteria in many reports.[5][13] Long-term exposure to high concentrations has been noted to potentially affect the liver in animal studies.[14]

Environmentally, diisooctyl adipate is considered very toxic to aquatic organisms, and its release into the environment should be avoided.[7] It has a moderate potential for bioconcentration in aquatic organisms.[5]

Visualizations

Caption: Synthesis workflow for diisooctyl adipate.

Caption: Analytical workflow for the determination of diisooctyl adipate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Diisopropyl adipate(6938-94-9) 1H NMR spectrum [chemicalbook.com]

- 5. Diisooctyl Adipate | C22H42O4 | CID 61022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08443H [pubs.rsc.org]

- 7. ICSC 1292 - DIOCTYL ADIPATE [inchem.org]

- 8. diisooctyl adipate, 1330-86-5 [thegoodscentscompany.com]

- 9. CN102911047A - Diisooctyl adipate preparation method - Google Patents [patents.google.com]

- 10. CN105198748A - Preparation method of dioctyl adipate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. vigon.com [vigon.com]

- 14. Diisooctyl Adipate MSDS/SDS | Supplier & Distributor [histry-chem.com]

An In-depth Technical Guide to the Solubility of Diisooctyl Adipate

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Diisooctyl Adipate (B1204190)

Understanding the physicochemical properties of diisooctyl adipate is fundamental to interpreting its solubility characteristics. DIOA is a diester of adipic acid and isooctyl alcohol. Its structure, featuring a nonpolar hydrocarbon backbone and two polar ester groups, dictates its interaction with various solvents.[1]

Table 1: Physicochemical Properties of Diisooctyl Adipate

| Property | Value |

| Molecular Formula | C22H42O4 |

| Molecular Weight | 370.57 g/mol [1] |

| Appearance | Colorless, oily liquid[1] |

| Density | Approximately 0.930 g/cm³ at 20°C[2] |

| Boiling Point | 205-220°C at 4 Torr[2] |

| Melting Point | -70°C[2] |

| Flash Point | 168.9 ± 17.4°C[2] |

| Refractive Index | Approximately 1.451[2] |

Solubility Profile of Diisooctyl Adipate

Diisooctyl adipate's dual chemical nature—a long, nonpolar hydrocarbon chain with polar ester functionalities—results in broad miscibility with many organic solvents while having very low solubility in water.[1][3]

Quantitative solubility data for diisooctyl adipate in various organic solvents is sparse in publicly accessible literature. However, its solubility in water has been estimated.

Table 2: Quantitative Solubility of Diisooctyl Adipate in Water

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 0.0005452 mg/L (estimated)[4][5] |

Qualitative assessments indicate that diisooctyl adipate is soluble in a variety of common organic solvents.

Table 3: Qualitative Solubility of Diisooctyl Adipate in Various Solvents

| Solvent | Solubility |

| Ethanol | Soluble[3] |

| Ether | Soluble[3] |

| Hydrocarbons | Soluble[3] |

| Alcohol | Soluble[5] |

| Water | Insoluble/Negligible[3][6][7] |

Experimental Protocol for Solubility Determination

The isothermal saturation method is a robust and widely utilized technique for determining the equilibrium solubility of a compound in a solvent at a constant temperature.[1] This section details a protocol for determining the solubility of diisooctyl adipate.

-

Diisooctyl adipate

-

Solvent of interest

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument (e.g., GC-FID, HPLC, or gravimetric analysis setup)

The following diagram illustrates the logical workflow for determining the solubility of diisooctyl adipate.

-

Preparation of Saturated Solution : In several glass vials, add a known mass of the chosen solvent. To each vial, add an excess amount of diisooctyl adipate to ensure that a saturated solution is formed with some undissolved DIOA remaining.[1]

-

Equilibration : Securely cap the vials and place them in a constant temperature shaker or incubator. Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended as a starting point, but the optimal time should be determined experimentally by observing when the concentration of DIOA in the solvent plateaus.[1]

-

Sampling : Once equilibrium is achieved, cease agitation and allow the vials to remain undisturbed at the constant temperature for several hours to permit the undissolved DIOA to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter to the syringe and filter the aliquot into a clean, pre-weighed vial. This step is crucial for removing any undissolved microparticles.[1]

-

Quantification : The concentration of DIOA in the saturated solution can be determined using one of the following methods:

-

Gravimetric Analysis (for non-volatile solvents) :

-

Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of DIOA until a constant weight is achieved.

-

Weigh the vial with the remaining DIOA. The mass of the dissolved DIOA is the difference between this weight and the initial weight of the empty vial.

-

The mass of the solvent is the difference between the total mass of the solution and the mass of the dissolved DIOA.

-

Express the solubility in appropriate units, such as g of DIOA per 100 g of solvent.[1]

-

-

Instrumental Analysis (for volatile solvents) :

-

Accurately weigh the vial containing the filtered aliquot to determine the mass of the saturated solution.

-

Dilute the aliquot with a known volume of the pure solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method, such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC).

-

Determine the concentration of DIOA in the diluted sample from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in desired units (e.g., g/100 mL or g/100 g).[1]

-

-

Conclusion

Diisooctyl adipate exhibits broad solubility in a variety of common organic solvents and negligible solubility in water, characteristics that are central to its utility in numerous industrial and research applications.[1][3][6][7] While there is a notable scarcity of publicly available quantitative solubility data, this guide provides the available qualitative information and a detailed, practical experimental protocol for the quantitative determination of DIOA solubility via the isothermal saturation method. By following this protocol, researchers can generate the precise data required for their specific formulation, purification, and research needs.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. What is Diisooctyl Adipate - Properties & Specifications [histry-chem.com]

- 4. diisooctyl adipate, 108-63-4 [thegoodscentscompany.com]

- 5. diisooctyl adipate, 1330-86-5 [thegoodscentscompany.com]

- 6. univarsolutions.com [univarsolutions.com]

- 7. parchem.com [parchem.com]

An In-depth Technical Guide on the Mechanism of Action of Diisooctyl Adipate as a Plasticizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisooctyl adipate (B1204190) (DIOA) is a widely utilized plasticizer, particularly in polyvinyl chloride (PVC) formulations, prized for its ability to impart flexibility, especially at low temperatures. This technical guide delves into the core mechanisms governing the action of DIOA as a plasticizer. It explores the established theories of plasticization, the molecular interactions between DIOA and polymer matrices, and the resultant modifications in material properties. This document provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for professionals in research, science, and drug development who leverage plasticized polymers in their applications.

Core Theories of Plasticization

The efficacy of plasticizers like diisooctyl adipate is primarily explained by three key theories: the Lubricity Theory, the Gel Theory, and the Free Volume Theory. These theories, while distinct, are complementary and together provide a comprehensive model of plasticizer action.

-

Lubricity Theory: This theory posits that the inherent rigidity of a polymer like PVC arises from intermolecular friction between its long molecular chains. When introduced, DIOA molecules penetrate the polymer matrix and act as a lubricant. They effectively shield the polymer chains from one another, reducing the strong intermolecular forces and allowing the chains to slide past each other with greater ease. This increased mobility manifests as enhanced flexibility.

-

Gel Theory: Expanding on the Lubricity Theory, the Gel Theory suggests that plasticizers disrupt the polymer-polymer attachments within the three-dimensional network of the material. The resulting plasticized polymer exists in a state intermediate between a solid and a liquid, held together by a weaker 3D network of secondary bonding forces between the plasticizer and the polymer chains. These weaker bonds can be overcome by external stress, permitting flexion and elongation.

-

Free Volume Theory: This is the most comprehensive model, incorporating elements of both the Lubricity and Gel theories. "Free volume" refers to the unoccupied space between polymer chains. The introduction of a plasticizer like DIOA increases this free volume, providing more space for the polymer chains to move. This increased mobility allows the material to transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature, effectively lowering its glass transition temperature (Tg). DIOA's effectiveness, particularly in improving low-temperature flexibility, is well-explained by its significant contribution to the free volume of the polymer matrix.[1]

Molecular Interaction of Diisooctyl Adipate with PVC

Diisooctyl adipate is a diester of adipic acid and isooctyl alcohol. Its molecular structure, featuring a flexible aliphatic backbone and ester groups, is key to its function. In the context of PVC, the primary interaction occurs between the polar ester groups of the DIOA molecule and the polar carbon-chlorine bonds of the PVC chains. This interaction disrupts the strong dipole-dipole attractions between the PVC chains, which are responsible for the polymer's rigidity. The long, non-polar alkyl chains of DIOA further contribute to the separation of the PVC chains, enhancing the plasticizing effect.

References

The Environmental Persistence and Biodegradation of Diisooctyl Adipate: A Technical Overview

Introduction: Diisooctyl adipate (B1204190) (DIOA) is a high-molecular-weight branched-chain aliphatic ester utilized primarily as a plasticizer in a variety of polymer applications. Its widespread use necessitates a thorough understanding of its environmental fate, persistence, and potential for biodegradation. This technical guide provides a comprehensive analysis of the current scientific knowledge regarding the environmental distribution and microbial degradation of DIOA, intended for researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties of Diisooctyl Adipate

The environmental behavior of DIOA is largely dictated by its physicochemical properties. With a molecular weight of 370.57 g/mol , it is a colorless to pale yellow liquid with low water solubility and volatility.[1][2] These characteristics influence its partitioning in different environmental compartments.

| Property | Value | Unit | Source |

| Molecular Formula | C₂₂H₄₂O₄ | - | [2] |

| Molecular Weight | 370.57 | g/mol | [3] |

| Vapor Pressure (estimated) | 2.6 x 10⁻⁵ | mm Hg at 25°C | PubChem |

| Water Solubility (estimated) | 0.545 | mg/L at 25°C | [4] |

| Log Kow (estimated) | 8.1 | - | PubChem |

| Organic Carbon-Water (B12546825) Partition Coefficient (Koc) (estimated) | 5 x 10⁵ | - | PubChem |

| Henry's Law Constant (estimated) | 5.2 x 10⁻⁵ | atm-m³/mol | PubChem |

| Bioconcentration Factor (BCF) (estimated) | 60 | - | [4] |

Environmental Fate of Diisooctyl Adipate

Once released into the environment, DIOA is subject to various transport and degradation processes that determine its ultimate fate.

Atmospheric Fate

In the atmosphere, DIOA is expected to exist in both vapor and particulate phases.[4] The vapor phase of DIOA is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 16 hours.[4] Particulate-phase DIOA is removed from the atmosphere through wet and dry deposition.[4] Direct photolysis may also contribute to its degradation, as it contains functional groups that can absorb light at wavelengths greater than 290 nm, though the kinetics of this process are not well-defined.[3][4]

Terrestrial Fate

When released to soil, DIOA is expected to be largely immobile due to its high estimated organic carbon-water partition coefficient (Koc).[4] Volatilization from moist soil surfaces is considered a potential, albeit likely attenuated, fate process, while it is not expected to be significant from dry soil surfaces.[4]

Aquatic Fate

In aquatic environments, DIOA is anticipated to adsorb to suspended solids and sediment.[4] While volatilization from the water surface is a theoretical possibility, this process is likely hindered by adsorption.[4] Hydrolysis may play a role in the abiotic degradation of DIOA in water, with estimated half-lives of 75 days at pH 8 and 2 years at pH 7.[5]

Biodegradation of Diisooctyl Adipate

Biodegradation is a primary mechanism for the removal of adipate esters from the environment.[3] While specific quantitative data for DIOA is limited, studies on structurally similar adipates provide significant insights into its expected behavior.

Microbial Degradation Pathway

The aerobic biodegradation of DIOA is initiated by enzymatic hydrolysis of its ester bonds.[1][3] This initial step is catalyzed by non-specific esterases and lipases secreted by a variety of microorganisms.[6][7] The hydrolysis of the diester proceeds sequentially, first forming a monoester, mono-isooctyl adipate, and isooctyl alcohol, followed by the hydrolysis of the monoester to adipic acid and another molecule of isooctyl alcohol.[1]

The resulting metabolites, adipic acid and isooctyl alcohol, are then further metabolized by microorganisms through central metabolic pathways, such as the beta-oxidation pathway for the fatty acid and various alcohol degradation pathways, ultimately leading to the production of carbon dioxide, water, and microbial biomass.[1][6]

Key Microorganisms

Several microbial genera have been identified as capable of degrading adipate esters. Notably, species of Rhodococcus and Pseudomonas are known to effectively metabolize these compounds.[6][7][8][9] For instance, Rhodococcus rhodochrous has been shown to degrade di(2-ethylhexyl) adipate (DEHA), a structurally similar compound, through hydrolysis followed by oxidation of the resulting alcohol.[9][10] Similarly, various Pseudomonas species have been implicated in the degradation of adipate-containing polymers.[6][11]

Experimental Protocols for Assessing Biodegradability

Standardized testing methodologies are employed to evaluate the biodegradability of chemicals like DIOA.

Ready Biodegradability (OECD 301B)

The OECD 301B (CO₂ Evolution Test) is a stringent test for ready biodegradability in an aerobic aqueous medium.[12][13]

Methodology:

-

Test Setup: The test is conducted in flasks containing a mineral medium, the test substance (DIOA) as the sole carbon source at a concentration of 10-20 mg/L, and an inoculum of microorganisms, typically from activated sludge.[13]

-

Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.[12]

-

Aeration and CO₂ Trapping: The flasks are aerated with CO₂-free air. The evolved CO₂ from the biodegradation of DIOA is trapped in a potassium hydroxide (B78521) or barium hydroxide solution.[13]

-

Analysis: The amount of trapped CO₂ is measured by titration or with an inorganic carbon analyzer at regular intervals.[13]

-

Calculation: The percentage of biodegradation is calculated as the ratio of the measured CO₂ produced to the theoretical maximum CO₂ (ThCO₂) that could be produced from the amount of test substance added.

-

Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.[13]

Soil Biodegradation

Assessing biodegradation in soil provides a more environmentally relevant context for terrestrial fate.

Methodology:

-

Soil Preparation: A well-characterized soil is sieved and its properties (pH, organic carbon content, moisture) are determined.

-

Test Substance Application: DIOA is applied to the soil, typically dissolved in a volatile solvent which is then allowed to evaporate, at a specified concentration (e.g., 10 g of ester per 1 kg of soil).[1]

-

Incubation: The treated soil is incubated under controlled aerobic conditions (temperature and moisture) for a defined period.

-

Sampling and Extraction: Soil samples are taken at various time points. The remaining DIOA and its metabolites are extracted from the soil using an appropriate solvent (e.g., chloroform).[1]

-

Analysis: The extracts are analyzed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the parent compound and its degradation products.[14]

-

Data Analysis: The degradation rate and half-life (DT₅₀) of DIOA in the soil are calculated from the concentration data over time.

Conclusion

Diisooctyl adipate is a compound with low water solubility and a high affinity for organic matter, suggesting limited mobility in soil and sediment. In the atmosphere, it is expected to degrade relatively quickly through photochemical reactions. While abiotic degradation through hydrolysis can occur, biodegradation is considered the primary pathway for its removal from terrestrial and aquatic environments. The biodegradation of DIOA is initiated by enzymatic hydrolysis, leading to the formation of adipic acid and isooctyl alcohol, which are further mineralized by microorganisms. Although specific quantitative biodegradation data for DIOA are not abundant in the literature, studies on analogous adipate esters indicate that it is susceptible to microbial degradation. Standardized test methods, such as OECD 301B and soil incubation studies, provide robust frameworks for quantifying its biodegradability and environmental persistence. Further research focusing specifically on the degradation kinetics and microbial pathways of DIOA would be beneficial for a more complete environmental risk assessment.

References

- 1. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 1330-86-5: Diisooctyl adipate | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Diisooctyl Adipate | C22H42O4 | CID 61022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biodegradation of polybutylene adipate-co-terephthalate by Priestia megaterium, Pseudomonas mendocina, and Pseudomonas pseudoalcaligenes following incubation in the soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolites from the biodegradation of di-ester plasticizers by Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biodegradation of plasticizers by Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. benchchem.com [benchchem.com]

toxicological data and safety profile of diisooctyl adipate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl adipate (B1204190) (DIOA) is a diester of isooctyl alcohol and adipic acid, belonging to the broader class of adipate esters. It is primarily utilized as a plasticizer to impart flexibility to various polymers, notably polyvinyl chloride (PVC). Its applications span a wide range of consumer and industrial products, including food packaging materials, toys, and medical devices. Due to its potential for human exposure, a thorough understanding of its toxicological profile and safety is paramount for risk assessment and regulatory purposes. This technical guide provides a comprehensive overview of the available toxicological data for DIOA, including its safety profile, detailed experimental methodologies for key studies, and an exploration of its potential mechanisms of toxicity. It is important to note that in toxicological literature and regulatory submissions, DIOA is often considered together with its close structural isomer, di(2-ethylhexyl) adipate (DEHA), and data for DEHA is frequently used to inform the safety assessment of DIOA.

Toxicological Data Summary

The toxicological database for diisooctyl adipate and its analogues indicates a generally low order of acute and chronic toxicity. The primary health concerns are related to potential effects on the liver and reproductive system at high doses. The following tables summarize the key quantitative toxicological data available for DIOA and its relevant analogue, DEHA.

Table 1: Acute Toxicity Data

| Test Substance | Species | Route | Endpoint | Value | Reference |

| Di(2-ethylhexyl) adipate | Rat | Oral | LD50 | 9100 mg/kg bw | [1] |

| Diisopropyl adipate | Rodents | Oral | LD50 | 1500 - 8800 mg/kg bw | [2] |

| Diisopropyl adipate | Guinea Pig | Oral | LD50 | ~6600 mg/kg bw | [2] |

| Diisopropyl adipate | Rabbit | Oral | LD50 | 5000 mg/kg bw | [2] |

| Diisopropyl adipate | Dog | Oral | LD50 | >8000 mg/kg bw | [2] |

Table 2: Repeated Dose Toxicity Data

| Test Substance | Species | Duration | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Di(2-ethylhexyl) adipate | Rat | 28-day | Oral (gavage) | 40 mg/kg bw/day | 200 mg/kg bw/day | Increased kidney weights in males and liver weight increases. | [3] |

| Di(2-ethylhexyl) adipate | Rat | 103 weeks | Oral (feed) | 948 mg/kg bw/day (males), 1104 mg/kg bw/day (females) | 1975 mg/kg bw/day (males), 2300 mg/kg bw/day (females) | Decreased body weight. | [4] |

| Diisopropyl adipate | Rat | Chronic | Oral | 750 mg/kg/day | 2250 mg/kg/day | Body weight retardation. | [5] |

Table 3: Genotoxicity Data

| Test Substance | Assay | Test System | Metabolic Activation | Result | Reference |

| Di(2-ethylhexyl) adipate | Ames Test | Salmonella typhimurium | With & Without | Negative | [6] |

| Di(2-ethylhexyl) adipate | Gene Mutation | Rodent cells in vitro | Not specified | Negative | [6] |

| Di(2-ethylhexyl) adipate | Sister Chromatid Exchange | Rodent cells in vitro | Not specified | Negative | [6] |

| Di(2-ethylhexyl) adipate | Chromosomal Aberrations | Rodent cells in vitro | Not specified | Negative | [6] |

| Di(2-ethylhexyl) adipate | Micronucleus Test | Rodent cells in vitro | Not specified | Negative | [6] |

| Di(2-ethylhexyl) adipate | Sex-linked Recessive Lethal | Drosophila | Not applicable | Negative | [6] |

Table 4: Carcinogenicity Data

| Test Substance | Species | Route | Duration | Findings | Reference |

| Di(2-ethylhexyl) adipate | F344 Rats | Oral (feed) | 103 weeks | Not carcinogenic | [7] |

| Di(2-ethylhexyl) adipate | B6C3F1 Mice | Oral (feed) | 103 weeks | Hepatocellular carcinomas and adenomas in females; hepatocellular adenomas in males. | [7] |

Table 5: Reproductive and Developmental Toxicity Data

| Test Substance | Species | Study Type | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Di(2-ethylhexyl) adipate | Rat | 28-day study (Enhanced OECD 407) | - | 1000 mg/kg/day | Disturbance of estrous cycle, increased ovarian follicle atresia. | [8] |

| Diisopropyl adipate | Hamster | Developmental | 205 mg/kg/day (highest dose tested) | - | No maternal or developmental toxicity observed. | [5] |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of substances like diisooctyl adipate are standardized through internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD). Below are descriptions of the methodologies for key toxicological assessments, based on these guidelines.

Acute Oral Toxicity (Following OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult female rats (e.g., Sprague-Dawley or Wistar strain).

-

Procedure: A single dose of the test substance is administered by gavage to a small number of animals. The study proceeds sequentially in a tiered approach. The initial dose is selected based on available information. If the animal survives, a higher dose is used in another animal. If it is toxic, a lower dose is used. This continues until the dose causing evident toxicity or a limit dose (e.g., 2000 mg/kg) is reached.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD50 is estimated from the results.

Repeated Dose 28-Day Oral Toxicity Study (Following OECD Guideline 407)

-

Objective: To evaluate the potential adverse effects of a substance following repeated oral administration for 28 days.

-

Test Animals: Typically, young adult rats of a standard strain.

-

Procedure: The test substance is administered daily by gavage or in the diet/drinking water at three or more dose levels to groups of animals (typically 5 per sex per group) for 28 days. A control group receives the vehicle only.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis. All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of major organs and tissues is performed.

-

Data Analysis: Dose-response relationships are evaluated for any observed effects. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

-

Objective: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli.

-

Test System: Multiple strains of bacteria that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) and have other genetic modifications to increase their sensitivity to mutagens.

-

Procedure: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from induced rat liver). The test substance, bacteria, and S9 mix (if used) are incubated together. The mixture is then plated on a minimal medium lacking the specific amino acid.

-

Observations: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted after a suitable incubation period.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473)

-

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure: Cell cultures are exposed to the test substance at several concentrations, both with and without metabolic activation (S9). After a suitable treatment period, the cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.

-

Observations: Chromosomes are harvested, prepared on microscope slides, and stained. Metaphase cells are then analyzed microscopically for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Data Analysis: The frequency of cells with chromosomal aberrations is determined for each concentration and compared to the control group. A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the frequency of aberrant cells.

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

-

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes.

-

Test Animals: Typically, mice or rats.

-

Procedure: Animals are exposed to the test substance, usually on two or more occasions, by an appropriate route (e.g., oral gavage, intraperitoneal injection). Bone marrow or peripheral blood is collected at appropriate times after the last administration.

-

Observations: The collected cells are prepared on slides and stained. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

-

Data Analysis: A positive response is a statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group.

Visualizations

Experimental Workflows

Caption: Workflow for a 28-Day Repeated Dose Oral Toxicity Study (OECD 407).

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Signaling Pathway

While the precise molecular mechanisms of adipate toxicity are not fully elucidated, studies on related plasticizers like DEHA suggest a potential role for peroxisome proliferator-activated receptors (PPARs), particularly in the liver.

Caption: Postulated signaling pathway for DEHA-induced hepatotoxicity via PPARα activation.

Safety Profile and Conclusion

The available toxicological data for diisooctyl adipate and its close analogue, di(2-ethylhexyl) adipate, indicate a low level of acute toxicity via the oral and dermal routes. DIOA is not considered to be a skin or eye irritant.[9] Sensitization data is limited, but based on data for similar adipates, the potential is considered low.

Repeated dose studies with DEHA have identified the liver and kidneys as potential target organs at high doses, with effects such as increased organ weights being observed.[3] DIOA and its analogues are generally not considered to be genotoxic, with a range of in vitro and in vivo studies showing negative results.[6]

Carcinogenicity studies on DEHA in rats were negative.[7] However, in mice, an increased incidence of liver tumors was observed.[7] This species-specific effect is often attributed to the activation of peroxisome proliferator-activated receptor alpha (PPARα), a mechanism to which rodents are particularly sensitive and which is considered to have less relevance to humans.

Reproductive and developmental toxicity studies have shown some effects at high dose levels, such as disturbances in the estrous cycle in rats.[8] However, developmental toxicity studies with diisopropyl adipate did not show adverse effects at the doses tested.[5]

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. cpsc.gov [cpsc.gov]

- 3. researchgate.net [researchgate.net]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. Registration Dossier - ECHA [echa.europa.eu]

Navigating the Toxicological Landscape of Diisooctyl Adipate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl adipate (B1204190) (DIOA), a branched-chain diester of adipic acid, is utilized primarily as a plasticizer to impart flexibility to various polymers. Its widespread use necessitates a thorough understanding of its toxicological profile to ensure human and environmental safety. This technical guide provides a comprehensive overview of the acute and chronic toxicity of DIOA, with a focus on quantitative data, detailed experimental methodologies, and potential molecular mechanisms of action.

Due to a notable lack of publicly available toxicological data specifically for diisooctyl adipate (CAS 27178-16-1), this guide employs a read-across approach, leveraging data from structurally similar and well-studied adipate esters, primarily di(2-ethylhexyl) adipate (DEHA), diisononyl adipate (DINA), and dibutyl adipate (DBA). This approach is scientifically justified by the structural and metabolic similarities within this chemical class.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. The primary endpoints include lethality (LD50/LC50), skin and eye irritation, and skin sensitization.

Data Presentation: Acute Toxicity of Adipate Esters

| Endpoint | Test Substance | Species | Route | Result | Reference |

| LD50 | Diisononyl adipate (DINA) | Rat | Oral | >5000 mg/kg bw | [1] |